Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine
Overview
Description
Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to an amine nitrogen, with a 4-fluoro-2-methylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine typically begins with commercially available starting materials such as 4-fluoro-2-methylbenzyl chloride and tert-butylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-2-methylbenzyl chloride is added to a solution of tert-butylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form secondary or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing insights into enzyme function and potential therapeutic targets.
Protein Labeling: It can be used to label proteins for biochemical studies, aiding in the investigation of protein structure and function.
Medicine
Drug Development: this compound is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Diagnostic Agents: The compound can be used in the design of diagnostic agents for imaging techniques such as positron emission tomography (PET).
Industry
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, with specific properties for industrial applications.
Chemical Sensors: It can be incorporated into chemical sensors for the detection of environmental pollutants or hazardous substances.
Mechanism of Action
The mechanism of action of tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. In the case of receptor binding, the compound can modulate receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(4-chloro-2-methylphenyl)methyl]amine
- Tert-butyl[(4-bromo-2-methylphenyl)methyl]amine
- Tert-butyl[(4-methoxy-2-methylphenyl)methyl]amine
Comparison
- Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methoxy analogs.
- Fluorine Substitution : The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development.
- Reactivity : The electronic effects of the fluorine atom can alter the compound’s reactivity in chemical reactions, potentially leading to different reaction pathways and products.
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9-7-11(13)6-5-10(9)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHPBABKZTUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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